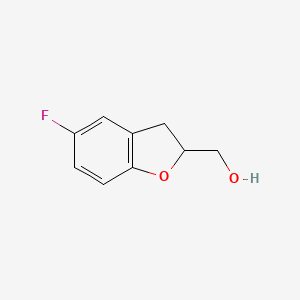

(5-Fluoro-2,3-dihidrobenzofuran-2-il)metanol

Descripción general

Descripción

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, also known as 5-F-2,3-BOM, is a synthetic compound. It is a colorless to yellow sticky oil to semi-solid or liquid . It has drawn attention from scientists due to its potential use as a pharmaceutical agent.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, the core structure of this compound, involves several key bond formations. These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis

The molecular formula of “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is C9H9FO2. Its molecular weight is 168.167.Chemical Reactions Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton, which is part of this compound, confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The synthetic approaches to the DHB ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical and Chemical Properties Analysis

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 168.167.Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los compuestos de benzofurano, incluido "(5-Fluoro-2,3-dihidrobenzofuran-2-il)metanol", han mostrado fuertes actividades antitumorales . Por ejemplo, se ha obtenido una serie de compuestos de benzofuran-2-il-(4,5-dihidro-3,5-sustituido difenilpirazol-1-il)metanona mediante síntesis asistida por microondas (MWI). Se evaluó la actividad anticancerígena de esta clase de compuestos contra la línea celular de cáncer de ovario humano A2780 .

Actividad Antibacteriana

Los compuestos de benzofurano han demostrado propiedades antibacterianas significativas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes terapéuticos para combatir la resistencia a los antibióticos, un problema global importante .

Actividad Antioxidante

Estos compuestos también exhiben actividades antioxidantes . Esta propiedad se puede aprovechar en el desarrollo de medicamentos para combatir enfermedades causadas por estrés oxidativo.

Actividad Antiviral

Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, un nuevo compuesto macrocíclico de benzofurano descubierto recientemente tiene actividad antiviral contra la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .

Actividad Antiinflamatoria

“this compound” y sus derivados se han utilizado como agentes antiinflamatorios . Esto los convierte en candidatos potenciales para el tratamiento de enfermedades caracterizadas por inflamación.

Evaluaciones Antituberculosas

Estos compuestos también se han utilizado en evaluaciones antituberculosas . Esto sugiere su posible uso en el desarrollo de fármacos para el tratamiento de la tuberculosis.

Safety and Hazards

Direcciones Futuras

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives could be of interest in future research for the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have shown significant activity against various targets, including antimicrobial and anticancer targets .

Mode of Action

Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 4-position of the benzofuran contains halogens or hydroxyl groups . This suggests that the fluoro group in the 5-position of this compound could potentially contribute to its biological activity.

Biochemical Pathways

Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may also interact with pathways related to cell growth and proliferation.

Result of Action

Given the known activities of benzofuran derivatives, it is plausible that this compound could have significant effects on cell growth and proliferation .

Análisis Bioquímico

Biochemical Properties

Benzofuran derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative and the biomolecule it interacts with.

Cellular Effects

Benzofuran derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzofuran derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)

![4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2400992.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)

![5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2401004.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)